Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making pyrazole derivatives valuable for developing new therapeutic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target . These interactions can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific structure and the nature of their targets . These effects can lead to changes in cellular processes, which can have therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic effects
Result of Action
Pyrazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets and its effects on biochemical pathways .
Action Environment
Environmental factors can significantly impact the action of a compound, including its interaction with targets, its effects on biochemical pathways, and its pharmacokinetic properties
Biochemical Analysis
Biochemical Properties
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway. The compound acts as an inhibitor of this enzyme, thereby affecting the synthesis of pyrimidine nucleotides . Additionally, it interacts with other biomolecules such as hydrazines and malonyl chloride, which are involved in its synthesis and further biochemical transformations .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by inhibiting specific transcription factors, leading to altered cellular metabolism . In cancer cells, it has shown potential in reducing cell viability and inducing apoptosis, making it a candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thus reducing pyrimidine nucleotide synthesis . This inhibition leads to a cascade of effects on cellular metabolism and gene expression. Additionally, the compound can undergo tautomerism, which influences its reactivity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are consistent over time, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown minimal toxicity and significant biochemical activity, particularly in inhibiting dihydroorotate dehydrogenase . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which aids in its distribution throughout the body . Additionally, it can be transported across cell membranes via passive diffusion and active transport mechanisms . These processes ensure its effective localization and accumulation in target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily in the cytoplasm and mitochondria . The compound’s activity is influenced by its localization, as it can interact with mitochondrial enzymes and affect cellular respiration. Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction can be catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to reflux temperatures to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize cost-effective and environmentally friendly catalysts, such as Amberlyst-70, which is a resinous, nontoxic, and thermally stable heterogeneous catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Used in the preparation of isoxazole derivatives and as an intermediate in organic synthesis.
1,3,5-Substituted Pyrazoles: Prepared by palladocatalyzed carbonylation and used in various synthetic applications.
Uniqueness
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-acetyl-5-oxo-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNBDPJTYUZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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